Hydrogen-Free Composition: Zero Hydrogen Content in Tetraisocyanatosilane Enables Superior Purity CVD Dielectric Films vs. TEOS
Tetraisocyanatosilane is explicitly selected and claimed as a 'hydrogen-free precursor' for the fabrication of advanced dielectric films, a property directly contrasting with widely used precursors like tetraethoxysilane (TEOS) which contains 20 hydrogen atoms per molecule [1]. The molecular formula of TICS, Si(NCO)₄ (C₄N₄O₄Si), contains zero hydrogen atoms, allowing it to be combined with hydrogen-free reactants (e.g., O₂, N₂, O₃) to create entirely hydrogen-free silicon oxide, nitride, or oxynitride films [1]. In contrast, TEOS (Si(OC₂H₅)₄, C₈H₂₀O₄Si) inherently introduces carbon and hydrogen, which can remain as impurities in the deposited film, degrading electrical performance. For nano-device fabrication, where even trace hydrogen can cause threshold voltage shifts and reliability issues, the hydrogen-free nature of TICS provides a chemically distinct advantage that cannot be achieved with any alkoxysilane analog [1].
| Evidence Dimension | Hydrogen Atom Content per Precursor Molecule |
|---|---|
| Target Compound Data | 0 hydrogen atoms (C₄N₄O₄Si) |
| Comparator Or Baseline | Tetraethoxysilane (TEOS): 20 hydrogen atoms (C₈H₂₀O₄Si) |
| Quantified Difference | Complete elimination of hydrogen in source chemistry (100% reduction) |
| Conditions | Chemical Vapor Deposition (PECVD, thermal CVD, ALD) for dielectric film fabrication |
Why This Matters
This compositional difference enables fabrication of ultra-high-purity dielectric films free from hydrogen-related charge trapping and reliability degradation, a critical requirement for next-generation nano-electronic devices.
- [1] Canaperi DF, et al. Hydrogen-Free Silicon-Based Deposited Dielectric Films for Nano Device Fabrication. US Patent Application 20160064218, March 3, 2016. View Source
